Cas no 1310134-72-5 (N-butylthian-3-amine)
N-butylthian-3-amine Chemical and Physical Properties
Names and Identifiers
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- N-Butyltetrahydro-2H-thiopyran-3-amine
- N-butylthian-3-amine
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- Inchi: 1S/C9H19NS/c1-2-3-6-10-9-5-4-7-11-8-9/h9-10H,2-8H2,1H3
- InChI Key: PJCKGYGAVGIDQL-UHFFFAOYSA-N
- SMILES: S1CCCC(C1)NCCCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 95.6
- XLogP3: 2.3
- Topological Polar Surface Area: 37.3
N-butylthian-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A255634-1g |
N-Butyltetrahydro-2H-thiopyran-3-amine |
1310134-72-5 | 97% | 1g |
$697.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11459-100mg |
N-butylthian-3-amine |
1310134-72-5 | 95% | 100mg |
¥1134.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11459-250mg |
N-butylthian-3-amine |
1310134-72-5 | 95% | 250mg |
¥1517.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11459-500mg |
N-butylthian-3-amine |
1310134-72-5 | 95% | 500mg |
¥2527.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11459-1g |
N-butylthian-3-amine |
1310134-72-5 | 95% | 1g |
¥3163.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11459-5g |
N-butylthian-3-amine |
1310134-72-5 | 95% | 5g |
¥9481.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11459-10g |
N-butylthian-3-amine |
1310134-72-5 | 95% | 10g |
¥14062.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1551711-500mg |
N-butyltetrahydro-2H-thiopyran-3-amine |
1310134-72-5 | 98% | 500mg |
¥6006.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1551711-1g |
N-butyltetrahydro-2H-thiopyran-3-amine |
1310134-72-5 | 98% | 1g |
¥8050.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1551711-5g |
N-butyltetrahydro-2H-thiopyran-3-amine |
1310134-72-5 | 98% | 5g |
¥22528.00 | 2024-08-09 |
N-butylthian-3-amine Suppliers
N-butylthian-3-amine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on N-butylthian-3-amine
Research Brief on N-butylthian-3-amine (CAS: 1310134-72-5) in Chemical Biology and Pharmaceutical Applications
N-butylthian-3-amine (CAS: 1310134-72-5) is a sulfur-containing amine derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its thiane ring and n-butyl substituent, has been explored for its unique physicochemical properties and biological activity. Recent studies have focused on its role as a building block in drug discovery, particularly in the development of central nervous system (CNS) targeting agents and antimicrobial compounds.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural-activity relationship (SAR) of N-butylthian-3-amine derivatives as modulators of serotonin receptors. The research team synthesized a series of analogs and found that the compound's thiane ring system provides optimal spatial orientation for receptor binding, while the n-butyl chain enhances lipophilicity and blood-brain barrier permeability. These findings suggest potential applications in neuropsychiatric drug development, particularly for disorders involving serotonin dysregulation.
In antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported that N-butylthian-3-amine derivatives exhibit promising activity against drug-resistant bacterial strains. The study demonstrated that modifications at the amine position could significantly enhance antibacterial potency while maintaining low cytotoxicity. Molecular docking studies revealed that these compounds interfere with bacterial cell wall biosynthesis, offering a potential new mechanism of action against multidrug-resistant pathogens.
Pharmacokinetic studies of N-butylthian-3-amine have shown favorable metabolic stability and oral bioavailability in preclinical models. A 2023 pharmacokinetic profiling study reported a half-life of approximately 5.2 hours in rodent models, with good distribution to target tissues including the brain. These properties make it an attractive scaffold for further drug development, particularly for CNS-targeted therapies where blood-brain barrier penetration is crucial.
The synthetic accessibility of N-butylthian-3-amine has also been a focus of recent research. A 2024 paper in Organic Process Research & Development described an optimized, scalable synthesis route with improved yield and purity. The new method employs a novel catalytic system that reduces byproduct formation and enables gram-scale production, addressing previous challenges in the compound's availability for extensive biological testing.
Looking forward, research on N-butylthian-3-amine appears poised for expansion into additional therapeutic areas. Preliminary data presented at the 2024 American Chemical Society National Meeting suggested potential applications in pain management, with the compound showing activity in animal models of neuropathic pain. These findings, combined with the established safety profile from toxicity studies, position N-butylthian-3-amine as a versatile scaffold for medicinal chemistry optimization across multiple disease areas.
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